1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone CAS number and chemical identifiers
1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone CAS number and chemical identifiers
The following technical monograph provides an in-depth analysis of 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-one , a specific structural homolog in the synthetic cathinone class.
Executive Summary
1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-one, often referred to in technical literature as MD-PEP or 3',4'-methylenedioxy-α-pyrrolidinoacetophenone , is a synthetic stimulant belonging to the substituted cathinone class. It is the two-carbon chain homolog of the widely known compound MDPV (Methylenedioxypyrovalerone).
Structurally, it consists of a 3,4-methylenedioxyphenyl ring substituted at the beta-position with a pyrrolidine ring via an ethanone linker. Unlike its longer-chain relatives (MDPV, MDPBP, MDPPP) which possess a chiral center at the alpha-carbon, MD-PEP is achiral due to the absence of an alkyl substitution at the alpha-position. This unique structural feature simplifies its synthesis and analytical characterization but significantly alters its binding affinity profile for monoamine transporters compared to the pentyl-chain analogs.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Nomenclature and Identifiers[4][7]
| Identifier Type | Value |
| IUPAC Name | 1-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-one |
| Common Names | MD-PEP, 3',4'-Methylenedioxy-α-pyrrolidinoacetophenone |
| CAS Number | 745718-78-9 (Free Base) |
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.26 g/mol |
| SMILES | O=C(CN1CCCC1)C2=CC=C(OCO3)C3=C2 |
| InChI Key | FOFJCYGLFZYISH-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the core connectivity, highlighting the achiral alpha-carbon bridge between the benzodioxole system and the pyrrolidine ring.
[1]
Physicochemical Data
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Physical State: Typically isolated as a white to off-white crystalline solid (HCl salt).[2]
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Solubility:
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pKa (Calculated): ~8.5 (Pyrrolidine nitrogen).
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Stability: Susceptible to oxidation at the methylenedioxy bridge under harsh acidic conditions; stable in ambient conditions if stored desiccated.
Synthesis & Manufacturing Protocol
Disclaimer: The following protocol is for theoretical and reference purposes for authorized researchers only. Synthesis of this compound may be restricted or illegal in many jurisdictions.
The synthesis strategy employs a standard alpha-bromination followed by nucleophilic substitution . This route is preferred over the Grignard reaction for this specific homolog due to the availability of the acetophenone precursor.
Reaction Scheme
Detailed Methodology
Step 1: Alpha-Bromination
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Reagents: 3,4-Methylenedioxyacetophenone (1.0 eq), Bromine (1.05 eq), Glacial Acetic Acid (Solvent), HBr (cat).
-
Procedure:
-
Dissolve 3,4-methylenedioxyacetophenone in glacial acetic acid.
-
Add catalytic HBr.
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Add Bromine dropwise at 0–5°C to prevent poly-bromination.
-
Stir at room temperature until the red bromine color dissipates (approx. 1–2 hours).
-
Quench: Pour into ice water. The alpha-bromo ketone intermediate usually precipitates as a solid.
-
Purification: Filter and wash with cold water. Recrystallize from ethanol if necessary.
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Step 2: Amination (Nucleophilic Substitution)
-
Reagents: 2-Bromo-1-(1,3-benzodioxol-5-yl)ethan-1-one (Intermediate), Pyrrolidine (2.5 eq).
-
Procedure:
-
Dissolve the bromo-intermediate in anhydrous Dichloromethane (DCM) or Toluene.
-
Cool to 0°C.
-
Add Pyrrolidine dropwise. (Note: Excess pyrrolidine acts as a base to scavenge the HBr generated).
-
Allow to warm to room temperature and stir for 4–6 hours.
-
Work-up: Wash the organic layer with water (3x) to remove pyrrolidine hydrobromide salts.
-
Dry organic layer over MgSO₄ and evaporate solvent to yield the crude free base oil.
-
Step 3: Salt Formation (Self-Validating Step)
-
Dissolve the crude oil in a minimum amount of warm isopropanol.
-
Add concentrated HCl in isopropanol dropwise until pH ~3.
-
Cool to -20°C.
-
Validation: White crystals should form. If an oil persists, the product is impure (likely unreacted intermediate).
-
Analytical Check: ¹H-NMR of the product should show a distinct singlet for the alpha-methylene protons (~4.5 ppm). If this signal is a multiplet, the chain length is incorrect (i.e., it is not the ethanone).
Analytical Characterization
To confirm the identity of 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-one, the following spectroscopic markers are definitive.
Mass Spectrometry (GC-MS)
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Molecular Ion: [M]+ at m/z 233.
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Base Peak: m/z 84 (Pyrrolidinium ion, C₄H₈N⁺). This is the characteristic cleavage product of the alpha-beta bond.
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Secondary Fragment: m/z 149 (Piperonyl cation, C₈H₅O₂⁺).
Nuclear Magnetic Resonance (¹H-NMR)
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Solvent: CDCl₃
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Aromatic Region: 3 protons (6.8–7.5 ppm) corresponding to the 1,2,4-substitution pattern of the benzodioxole ring.
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Methylenedioxy Bridge: Singlet (2H) at ~6.0 ppm.
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Alpha-Methylene: Singlet (2H) at ~3.8–4.0 ppm (Free base) or ~4.5 ppm (HCl salt). Crucial differentiator from MDPV/MDPPP.
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Pyrrolidine Ring: Two multiplets: ~2.6 ppm (4H, alpha to nitrogen) and ~1.8 ppm (4H, beta to nitrogen).
Pharmacology & Toxicology
Mechanism of Action
MD-PEP functions as a monoamine transporter inhibitor. Based on the Structure-Activity Relationship (SAR) of the pyrovalerone class:
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Dopamine Transporter (DAT): The pyrrolidine ring confers high affinity for DAT. However, the shortening of the alpha-alkyl chain (from propyl in MDPV to null in MD-PEP) generally decreases lipophilicity and potency.
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Selectivity: While MDPV is a highly selective DAT inhibitor, the ethanone homologs often display a more balanced inhibition profile (DAT/NET) but with significantly reduced potency compared to the pentyl (MDPV) or propyl (MDPPP) homologs.
Metabolic Fate
The metabolism of MD-PEP follows the established pathway for methylenedioxy-cathinones, primarily mediated by CYP450 isozymes (CYP2D6, CYP2C19).
References
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ChemicalBook. (2023). 1-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-one - CAS 745718-78-9.[1][4] Link
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PubChem. (2023).[5] Compound Summary: 2-(1,3-Benzodioxol-5-yl)-1-(pyrrolidin-1-yl)ethan-1-one. National Library of Medicine. Link
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European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2014).[6] Risk assessment of new psychoactive substances: MDPV and alpha-PVP (Reference for class pharmacology). Link
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Kolanos, R., et al. (2013).[7] "Deconstruction" of the Abused Synthetic Cathinone Methylenedioxypyrovalerone (MDPV) and an Examination of Effects at the Human Dopamine Transporter. ACS Chemical Neuroscience.[7] Link
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ChemSrc. (2025).[1] 1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone Physicochemical Properties. Link
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